molecular formula C5H7FO B13072784 (1S,4S)-4-Fluorocyclopent-2-en-1-ol

(1S,4S)-4-Fluorocyclopent-2-en-1-ol

Cat. No.: B13072784
M. Wt: 102.11 g/mol
InChI Key: CLVDAZFXWBIYEJ-RFZPGFLSSA-N
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Description

(1S,4S)-4-Fluorocyclopent-2-en-1-ol is an organic compound characterized by a cyclopentene ring with a fluorine atom and a hydroxyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-4-Fluorocyclopent-2-en-1-ol typically involves the fluorination of cyclopentene derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is often carried out in the presence of a base like potassium carbonate in an organic solvent such as acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-4-Fluorocyclopent-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (1S,4S)-4-Fluorocyclopent-2-en-1-ol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. The presence of fluorine can enhance the binding affinity and selectivity of the compound towards specific biological targets .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Fluorinated compounds are known for their improved metabolic stability and bioavailability, making them attractive candidates for drug development .

Industry

Industrially, this compound is used in the development of new materials and agrochemicals. Its unique properties can be leveraged to create products with enhanced performance and stability .

Mechanism of Action

The mechanism of action of (1S,4S)-4-Fluorocyclopent-2-en-1-ol involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. Additionally, the hydroxyl group can participate in various biochemical reactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to its halogenated analogs, (1S,4S)-4-Fluorocyclopent-2-en-1-ol exhibits unique properties due to the presence of fluorine. Fluorine’s small size and high electronegativity can significantly influence the compound’s reactivity and interactions with other molecules. This makes this compound particularly valuable in applications where these properties are advantageous .

Properties

Molecular Formula

C5H7FO

Molecular Weight

102.11 g/mol

IUPAC Name

(1S,4S)-4-fluorocyclopent-2-en-1-ol

InChI

InChI=1S/C5H7FO/c6-4-1-2-5(7)3-4/h1-2,4-5,7H,3H2/t4-,5-/m1/s1

InChI Key

CLVDAZFXWBIYEJ-RFZPGFLSSA-N

Isomeric SMILES

C1[C@@H](C=C[C@H]1F)O

Canonical SMILES

C1C(C=CC1F)O

Origin of Product

United States

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